molecular formula C20H22ClN5O2 B11182021 ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11182021
M. Wt: 399.9 g/mol
InChI Key: RCIMLKOZTIWYDX-VAWYXSNFSA-N
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Description

Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo-triazine derivative featuring a 4-chlorophenyl group at position 8, an ethyl group at position 7, and a dimethylamino-substituted ethenyl moiety at position 2. The ethyl ester at position 3 enhances solubility and bioavailability, while the 4-chlorophenyl group may influence steric and electronic interactions in biological systems.

Properties

Molecular Formula

C20H22ClN5O2

Molecular Weight

399.9 g/mol

IUPAC Name

ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C20H22ClN5O2/c1-5-15-17(13-7-9-14(21)10-8-13)19-23-22-18(20(27)28-6-2)16(26(19)24-15)11-12-25(3)4/h7-12H,5-6H2,1-4H3/b12-11+

InChI Key

RCIMLKOZTIWYDX-VAWYXSNFSA-N

Isomeric SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)/C=C/N(C)C

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)C=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the chlorophenyl group, the dimethylaminoethenyl group, and the ethyl ester group. Common reagents used in these reactions include chlorinating agents, amines, and esterification agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2}. It features a pyrazolo-triazine core structure that contributes to its diverse biological activities. The presence of the 4-chlorophenyl and dimethylamino groups enhances its pharmacological properties.

Biological Applications

1. Anticancer Activity
Research indicates that derivatives of triazines and pyrazoles exhibit promising anticancer properties. Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. The triazine derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, studies have evaluated the efficacy of similar compounds against strains like Escherichia coli and Candida albicans, showing significant inhibition .

3. Anti-inflammatory Effects
Triazine compounds are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound showed selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
  • Antimicrobial Testing : Research conducted on related triazine compounds revealed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and its closest analogs from the evidence:

Compound Name Substituents Key Features
Target Compound 8-(4-chlorophenyl), 7-ethyl, 4-[(E)-2-(dimethylamino)ethenyl], 3-ethyl ester Enhanced lipophilicity (4-Cl), potential electronic modulation (dimethylamino ethenyl)
Ethyl 8-(3,4-dimethoxyphenyl)-7-ethyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 8-(3,4-dimethoxyphenyl), 4-propyl Increased bulk (dimethoxy), reduced polarity (propyl vs. ethenyl)
Ethyl (E)-4-(2-(dimethylamino)vinyl)-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 8-(4-fluorophenyl), 7-methyl Lower steric hindrance (7-methyl), altered halogen interaction (F vs. Cl)
Methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 3-methyl ester, 8-(4-fluorophenyl) Faster metabolic clearance (methyl ester)
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4-amino, 8-phenyl, 7-methyl Polar amino group (H-bond donor), reduced aromatic substitution (phenyl)

Pharmacological Implications

  • Ethenyl vs. Alkyl Substituents: The dimethylamino ethenyl group at position 4 may enhance π-stacking or charge-transfer interactions in binding pockets compared to propyl () or amino () groups.
  • Ester Modifications : The ethyl ester (target) vs. methyl ester () influences metabolic stability; ethyl esters typically exhibit longer half-lives due to slower hydrolysis.

Biological Activity

Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H17ClN2O3C_{16}H_{17}ClN_2O_3 and a molecular weight of 320.77 g/mol. The structure features a pyrazolo-triazine core, which is significant for its biological interactions. The presence of the 4-chlorophenyl and dimethylamino groups contributes to its lipophilicity and potential receptor interactions.

Biological Activity

Pharmacological Effects

  • Antitumor Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in human cancer cells by activating specific signaling pathways (e.g., caspase activation) .
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial growth .
  • Cognitive Enhancement : There is emerging evidence that compounds within the same chemical class may enhance cognitive functions through phosphodiesterase inhibition, which increases cyclic AMP levels in the brain . This could potentially lead to improved memory and learning capabilities.

The biological activity of this compound is likely mediated through several pathways:

  • Receptor Interactions : The dimethylamino group may facilitate interactions with neurotransmitter receptors or other cellular targets that modulate signaling pathways involved in growth and apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like phosphodiesterases which play a crucial role in cellular signaling .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazolo-triazine derivatives demonstrated significant antitumor activity against A549 lung cancer cells. The results indicated that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that ethyl derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting potential as a therapeutic agent in treating infections .

Data Summary Table

Biological ActivityEffectReference
AntitumorInduces apoptosis
AntimicrobialInhibits bacterial growth
Cognitive enhancementIncreases cAMP levels

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